N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide

Descripción

Chemical Structure and Properties

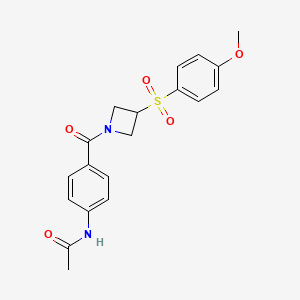

N-(4-(3-((4-Methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound featuring a phenylacetamide core modified with a 4-methoxyphenylsulfonyl-substituted azetidine moiety. Its IUPAC name reflects the following structural elements:

- Azetidine ring: A four-membered nitrogen-containing heterocycle, sulfonylated at the 3-position by a 4-methoxyphenyl group.

- Phenylacetamide backbone: The acetamide group (-NHCOCH₃) is attached to a para-substituted phenyl ring, which is further linked to the azetidine-carbonyl group.

Molecular Formula: C₂₁H₂₂N₂O₅S

Molecular Weight: 414.47 g/mol

Key Functional Groups:

Sulfonamide (-SO₂-NR₂)

Acetamide (-NHCOCH₃)

Methoxy (-OCH₃)

Azetidine (C₃H₆N)

Propiedades

IUPAC Name |

N-[4-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(22)20-15-5-3-14(4-6-15)19(23)21-11-18(12-21)27(24,25)17-9-7-16(26-2)8-10-17/h3-10,18H,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQSOBGTUBEPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the treatment of conditions like methotrexate (mtx)-induced intestinal mucositis (im)

Mode of Action

It’s known that azetidines can undergo various reactions such as anionic and cationic ring-opening polymerization. This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might influence the pathways involved in the formation of polyamines from aziridine and azetidine. These polyamines could have various structures and degrees of control. .

Result of Action

The compound has been shown to have a mucoprotective effect, reducing symptoms such as diarrhea, weight loss, and improving feed intake and survival rate in a dose-dependent manner. It also mitigates villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers.

Actividad Biológica

N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide, identified by its CAS Number 1797874-24-8, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a modulator of M2 pyruvate kinase (PKM2). PKM2 plays a significant role in glycolysis and cellular energy metabolism, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide is , with a molecular weight of 388.44 g/mol. The compound features:

- An azetidine ring

- A sulfonyl group

- An acetamide functional group

These structural components suggest potential applications in drug development, particularly in targeting specific biological pathways related to metabolic processes.

The biological activity of N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide is primarily linked to its interaction with PKM2. This enzyme is crucial for regulating glycolytic flux and cellular proliferation. Studies indicate that compounds targeting PKM2 can influence cancer cell metabolism and growth, suggesting that this sulfonamide derivative may exhibit anticancer properties through modulation of metabolic pathways.

Biological Activity and Research Findings

Research has shown that sulfonamide derivatives, including this compound, can possess various biological activities such as:

- Anticancer Activity : Compounds with similar azetidinone structures have been reported to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . For instance, azetidinones have been recognized for their ability to inhibit tumor growth at nanomolar concentrations.

- Enzyme Modulation : N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide has been investigated for its potential to modulate enzyme activity, particularly PKM2. This modulation could lead to altered metabolic states in cancer cells, promoting either cell death or reduced proliferation depending on the context.

Case Studies

Several studies have evaluated the biological effects of related compounds:

- Anticancer Studies : A series of azetidinone derivatives demonstrated significant antiproliferative effects against human breast carcinoma cells (MCF-7 and MDA-MB-231), highlighting the potential of azetidinone scaffolds in cancer therapy .

- Metabolic Pathway Analysis : Research on PKM2 inhibitors has shown that targeting this enzyme can lead to decreased glycolytic activity in cancer cells, suggesting that N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide may have similar effects .

The characterization of N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide includes:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O5S |

| Molecular Weight | 388.44 g/mol |

| Solubility | Soluble in DMF |

| Melting Point | Not specified |

Characterization techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for determining these properties accurately.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with the target molecule:

N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide

- Structure : Features a 2,4-difluorobenzyl group instead of the 4-methoxyphenyl substituent.

- Molecular Weight : ~420.4 g/mol (estimated from C₂₀H₁₉F₂N₂O₃S).

- Biological Activity : Reported as an antimicrobial agent, with crystal structure analysis confirming a trans arrangement of azetidine and fluorobenzyl groups .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Replaces azetidine with a methylsulfonyl group and includes nitro and chloro substituents.

- Molecular Weight : 306.73 g/mol (C₉H₉ClN₂O₅S).

- Role : Intermediate in synthesizing heterocyclic compounds (e.g., thiadiazoles, piperazinediones) .

- Key Difference : The nitro group increases reactivity and toxicity, limiting direct therapeutic use but enhancing utility in synthesis .

N-(4-Amino-3-methoxyphenyl)methanesulfonamide

- Structure: Methanesulfonamide linked to a 3-methoxy-4-aminophenyl group.

- Molecular Weight : 230.26 g/mol (C₈H₁₂N₂O₃S).

- Role: Precursor for bioactive sulfonamides; amino and methoxy groups facilitate further derivatization .

- Key Difference : Lack of azetidine or carbonyl groups reduces conformational rigidity compared to the target compound .

Physicochemical Properties

Notes:

- The target compound’s 4-methoxyphenyl group balances lipophilicity and solubility, whereas fluorinated analogs (Compound A) prioritize membrane permeability .

- Nitro groups (Compound B) reduce stability but enhance reactivity for synthetic applications .

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.